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E3 Ligase Ligand-Linker Conjugates 20 - 1950635-15-0

E3 Ligase Ligand-Linker Conjugates 20

Catalog Number: EVT-254890
CAS Number: 1950635-15-0
Molecular Formula: C23H30N4O6
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 Ligase Ligand-Linker Conjugates 20 is a degron-linker (refer to Compound DL7-TL). The PROTAC linker is bound lo at least one targeting ligand.
Overview

E3 Ligase Ligand-Linker Conjugates 20 are specialized compounds designed for use in targeted protein degradation technologies, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs utilize the ubiquitin-proteasome system to selectively degrade specific proteins by recruiting E3 ligases, which are crucial for the ubiquitination process that marks proteins for degradation. The conjugates consist of a ligand that binds to an E3 ligase, a linker that connects this ligand to a warhead targeting the protein of interest, and are classified based on their chemical structure and functional capabilities.

Source and Classification

E3 ligases are categorized into three main classes based on their mechanisms of action: RING (Really Interesting New Gene) E3 ligases, HECT (Homologous to E6AP C-terminus) E3 ligases, and RBR (RING-between-RING) E3 ligases. RING E3 ligases facilitate direct transfer of ubiquitin from E2 enzymes to substrates, while HECT and RBR E3 ligases form thioester intermediates before transferring ubiquitin to substrates . The conjugates derived from various sources, including natural products and synthetic compounds, have been developed to enhance the efficacy of PROTACs by improving their binding affinity and specificity for target proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-Linker Conjugates typically involves several key steps:

  1. Selection of Ligands: Ligands are chosen based on their affinity for specific E3 ligases. Commonly used ligands include those derived from thalidomide or cereblon, which have shown effectiveness in recruiting E3 ligases for targeted degradation .
  2. Linker Attachment: The linker is crucial as it connects the ligand to the warhead. Various linker chemistries can be employed, including polyethylene glycol (PEG) linkers that enhance solubility and cellular permeability. The choice of linker length can significantly impact the degradation efficiency of the resulting PROTAC .
  3. Conjugation Reactions: Techniques such as amide bond formation or click chemistry are frequently used to attach the linker to both the ligand and the warhead. These methods ensure high yields and purity of the final product .
  4. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired conjugate from by-products .
Molecular Structure Analysis

Structure and Data

E3 Ligase Ligand-Linker Conjugates typically feature:

  • Ligand moiety: This part binds specifically to an E3 ligase.
  • Linker: A flexible or rigid segment that determines spatial orientation between the ligand and warhead.
  • Warhead: This component is designed to bind the target protein.

The structural details can vary based on the specific application but generally conform to a modular design allowing for customization based on target proteins and desired pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing E3 Ligase Ligand-Linker Conjugates include:

  • Thioesterification: This reaction is critical for forming thioester bonds that facilitate ubiquitin transfer during protein degradation.
  • Amide Bond Formation: Used extensively in linking the ligand to the linker and subsequently to the warhead.
  • Click Chemistry: A versatile reaction used for attaching diverse functional groups, enhancing modularity and efficiency in conjugate synthesis .
Mechanism of Action

Process and Data

The mechanism by which E3 Ligase Ligand-Linker Conjugates operate involves:

  1. Recruitment of E3 Ligase: The ligand binds to an E3 ligase, facilitating its interaction with a target protein.
  2. Ubiquitination: The E3 ligase transfers ubiquitin molecules onto lysine residues of the target protein via a series of enzymatic steps involving ubiquitin-activating enzymes (E1) and ubiquitin-conjugating enzymes (E2) .
  3. Degradation: Once polyubiquitinated, the target protein is recognized by the 26S proteasome for degradation, effectively removing it from cellular processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 Ligase Ligand-Linker Conjugates exhibit several important physical and chemical properties:

  • Solubility: The incorporation of PEG linkers enhances water solubility, improving bioavailability.
  • Stability: These compounds must maintain stability under physiological conditions to ensure effective targeting.
  • Cellular Permeability: Modifications in linker length can affect how well these compounds penetrate cell membranes .

Relevant data regarding solubility, stability profiles, and permeability studies are critical for evaluating their potential as therapeutic agents.

Applications

Scientific Uses

E3 Ligase Ligand-Linker Conjugates have significant applications in:

  • Drug Discovery: They serve as pivotal tools in developing targeted therapies for diseases such as cancer by enabling selective degradation of oncogenic proteins.
  • Biological Research: These compounds facilitate studies on protein function by allowing researchers to manipulate protein levels within cells without genetic modifications.
  • Therapeutic Development: They represent a promising approach in designing drugs that can overcome limitations associated with traditional small molecule inhibitors by targeting previously "undruggable" proteins .
Introduction to Targeted Protein Degradation and PROTACs

Ubiquitin-Proteasome System (UPS) and E3 Ubiquitin Ligase Functionality in Protein Homeostasis

The ubiquitin-proteasome system (UPS) is the primary machinery for selective intracellular protein degradation, involving a cascade of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. E3 ligases confer substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2 enzymes. Subsequent polyubiquitination (typically via K48 linkages) marks proteins for proteasomal destruction, maintaining cellular homeostasis [1] [4]. Among >600 human E3 ligases, CRBN (Cereblon)—a substrate receptor of the CRL4 complex—is critically leveraged in proteolysis-targeting chimeras (PROTACs). CRBN’s ligand-binding domain can be reprogrammed by immunomodulatory drugs (e.g., thalidomide) to degrade non-native substrates, forming the basis for E3 Ligase Ligand-Linker Conjugate 20’s design [6] [9].

Evolution of PROTACs: From Peptidic to Small-Molecule E3 Ligase Ligands

Early PROTACs (circa 2001) used peptide-based E3 ligands (e.g., ALAPYIP for VHL), suffering from poor cell permeability and stability. The field transformed with the discovery of small-molecule E3 ligands, notably thalidomide analogs for CRBN (2010s) and VH032 for VHL. These enabled cell-permeable, heterobifunctional degraders with catalytic activity. Current research focuses on expanding the E3 ligase toolbox (e.g., MDM2, cIAP) and optimizing linker chemistry to enhance ternary complex formation [3] [5]. Challenges remain in empirically predicting degradation efficiency, as cytotoxicity or off-target ubiquitination can confound results without rigorous controls (e.g., E3 knockout, competitive inhibitors) [3].

Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Architecture

E3 ligase ligand-linker conjugates are modular building blocks for PROTAC synthesis, comprising:

  • E3 Ligand: Binds the E3 ubiquitin ligase (e.g., CRBN for Conjugate 20).
  • Linker: Connects the E3 ligand to the target protein binder, influencing PROTAC flexibility, solubility, and ternary complex geometry.These conjugates simplify PROTAC assembly by pre-incorporating optimized linkers, streamlining the synthesis of bifunctional molecules. Conjugate 20 exemplifies this strategy, integrating thalidomide with a linker for CRBN recruitment [6] [7].

Table 1: Key Characteristics of E3 Ligase Ligand-Linker Conjugate 20

PropertyValue
Molecular FormulaC₂₉H₄₁N₅O₅
Molecular Weight539.67 g/mol
E3 Ligand MoietyThalidomide (HY-14658)
Target E3 LigaseCRBN
Function in PROTACsCRBN recruiter & synthetic intermediate
Purity≥98% (analytical HPLC)
CAS ReferenceCID 134821686 (PubChem)

Properties

CAS Number

1950635-15-0

Product Name

E3 Ligase Ligand-Linker Conjugates 20

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C23H30N4O6

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30)

InChI Key

QTUVCTXXMOZFHS-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN

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